2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a thienopyrimidine core and a spirocyclic moiety, which imparts distinct chemical and biological properties. It is of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Spirocyclic Moiety: The spirocyclic moiety is introduced via a nucleophilic substitution reaction. This involves reacting the thienopyrimidine intermediate with a spirocyclic precursor, such as 1,4-dioxa-8-azaspiro[4.5]decane, under controlled conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification Techniques: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the spirocyclic moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced spirocyclic derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry
Polymer Science: The compound can be incorporated into polymers to impart specific properties, such as increased stability or reactivity.
Agriculture: It may be explored for use in agrochemicals, such as pesticides or herbicides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic moiety and thienopyrimidine core allow it to fit into active sites or binding pockets, modulating the activity of the target molecules. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but lacks the 4-methyl group on the phenyl ring.
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methylphenyl group in 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one imparts unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.
This detailed overview should provide a comprehensive understanding of 2-(1,4-dioxa-8-azaspiro[45]dec-8-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, its synthesis, reactions, applications, and comparisons
Properties
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-13-2-4-14(5-3-13)15-12-27-17-16(15)21-19(22-18(17)24)23-8-6-20(7-9-23)25-10-11-26-20/h2-5,12H,6-11H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVOGOQOJZRROA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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